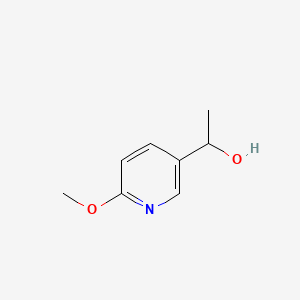

1-(6-Methoxypyridin-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDSKPPAAGUGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(6-Methoxypyridin-3-yl)ethanol CAS 181820-67-7 properties

An In-Depth Technical Guide to 1-(6-Methoxypyridin-3-yl)ethanol (CAS 181820-67-7): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a chiral secondary alcohol featuring a methoxypyridine scaffold, a heterocyclic motif of significant interest in pharmaceutical research. Its structural attributes make it a valuable building block and synthetic intermediate in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, a plausible synthetic route, and its potential applications in medicinal chemistry. The discussion is tailored for researchers, chemists, and drug development professionals, emphasizing the practical considerations and scientific rationale behind its use in a laboratory and developmental context.

Chemical Identity and Physicochemical Properties

The unique identification and physical characteristics of a compound are foundational to its application in research. This compound is defined by its specific molecular structure, which dictates its behavior in chemical and biological systems.

Table 1: Chemical Identifiers and Properties

| Parameter | Value |

| CAS Number | 181820-67-7 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 1-(6-methoxypyridin-3-yl)ethan-1-ol |

| Synonyms | 6-Methoxy-α-methyl-3-pyridinemetanol |

Table 2: Estimated Physicochemical Properties

| Property | Value | Rationale / Source |

| Appearance | Colorless to light yellow liquid | Based on analogous structures like (6-methoxypyridin-3-yl)methanol.[1] |

| Boiling Point | ~260-275 °C | Estimated based on related pyridyl methanols and ethanols.[1][2] |

| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. | The presence of the hydroxyl group and the nitrogen atom in the pyridine ring enhances polarity and hydrogen bonding potential, suggesting solubility in polar solvents.[3][4][5] |

| pKa | ~13.5 (hydroxyl proton), ~4.0 (pyridinium ion) | Predicted based on typical pKa values for secondary alcohols and pyridines. |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | Recommended for alcohols and pyridine derivatives to prevent oxidation and degradation.[6] |

Spectroscopic and Analytical Characterization

Structural elucidation is paramount for confirming the identity and purity of a chemical entity. The following sections detail the anticipated spectroscopic data for this compound based on its molecular structure and comparison with analogous compounds.[7]

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Pyridine Ring Protons (δ 7.0-8.5 ppm): Three aromatic protons will be present. The proton at the C2 position (adjacent to the nitrogen) will likely be the most downfield, appearing as a doublet. The proton at C4 will be a doublet of doublets, and the proton at C5 will be a doublet.

-

Methine Proton (-CH(OH)-) (δ ~4.9 ppm): This proton, attached to the same carbon as the hydroxyl group, will appear as a quartet due to coupling with the adjacent methyl protons.

-

Methoxy Protons (-OCH₃) (δ ~3.9 ppm): The three protons of the methoxy group will appear as a sharp singlet.

-

Methyl Protons (-CH₃) (δ ~1.5 ppm): These three protons will appear as a doublet, coupled to the adjacent methine proton.

-

Hydroxyl Proton (-OH) (δ variable): The chemical shift of this proton is variable and depends on concentration, solvent, and temperature. It will appear as a broad singlet.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton.

-

Pyridine Ring Carbons (δ 110-165 ppm): Six distinct signals are expected, with the carbon bearing the methoxy group (C6) being the most downfield.

-

Methine Carbon (-CH(OH)-) (δ ~70 ppm): The carbon attached to the hydroxyl group.

-

Methoxy Carbon (-OCH₃) (δ ~55 ppm): The carbon of the methoxy group.

-

Methyl Carbon (-CH₃) (δ ~25 ppm): The terminal methyl carbon.

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch (3200-3600 cm⁻¹): A strong, broad band characteristic of the alcohol hydroxyl group.[8]

-

C-H Stretch (sp³ and sp²) (2850-3150 cm⁻¹): Bands corresponding to the methyl, methine, methoxy, and aromatic C-H bonds.

-

C=C and C=N Stretches (1400-1600 cm⁻¹): Aromatic ring stretching vibrations.

-

C-O Stretch (1000-1200 cm⁻¹): A strong band for the alcohol C-O bond.[8]

2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): An expected peak at m/z = 153.

-

Key Fragments: A prominent fragment would be the loss of a methyl group (M-15) from the ethyl side chain, resulting in a stable benzylic-type cation at m/z = 138. Another expected fragmentation is the loss of water (M-18).

Synthesis and Reactivity

Understanding the synthesis and chemical behavior of this compound is crucial for its practical application.

3.1. Retrosynthetic Analysis and Proposed Synthesis

A logical approach to synthesizing this molecule is through the reduction of the corresponding ketone, 1-(6-methoxypyridin-3-yl)ethanone. This ketone is commercially available or can be synthesized from 6-methoxynicotinic acid.

Sources

- 1. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]

- 2. comptox.epa.gov [comptox.epa.gov]

- 3. 540-67-0 | CAS DataBase [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. rsc.org [rsc.org]

- 8. rose-hulman.edu [rose-hulman.edu]

1-(6-Methoxypyridin-3-yl)ethanol molecular weight and formula

Part 1: Executive Summary

This technical guide profiles 1-(6-Methoxypyridin-3-yl)ethanol (CAS: 181820-67-7), a critical pyridine-based building block in modern medicinal chemistry. Unlike its simple phenyl analogs, the incorporation of the 2-methoxy-5-substituted pyridine motif offers distinct advantages in drug design, including optimized lipophilicity (

This document serves as a self-validating protocol for the synthesis, characterization, and application of this intermediate. It moves beyond standard database entries to provide "in-the-fume-hood" insights required for scalable, high-purity isolation.

Part 2: Chemical Identity & Physicochemical Profile

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 181820-67-7 |

| Molecular Formula | |

| Molecular Weight | 153.18 g/mol |

| SMILES | COc1ncc(C(C)O)cc1 |

| Physical State | Colorless to pale yellow oil (often solidifies upon cooling) |

| Boiling Point | ~260°C (Predicted at 760 mmHg) |

| pKa (Pyridine N) | ~3.5 (The 2-methoxy group is electron-donating by resonance but withdrawing by induction; generally, 2-alkoxypyridines are less basic than pyridine) |

Part 3: Synthetic Methodologies & Process Chemistry

The synthesis of this compound is most efficiently achieved via the reduction of its corresponding ketone, 1-(6-methoxypyridin-3-yl)ethanone . While simple hydride reduction is cost-effective for racemic material, asymmetric transfer hydrogenation (ATH) is preferred for generating enantiopure intermediates for chiral drugs.

Reaction Pathway Diagram

Figure 1: Synthetic pathway from the ketone precursor to the target alcohol. Note the critical quench step to release the free base.

Validated Experimental Protocol (Racemic Synthesis)

Objective: Synthesis of 10g of racemic this compound.

Reagents:

-

1-(6-Methoxypyridin-3-yl)ethanone (10.0 g, 66.1 mmol)

-

Sodium Borohydride (

) (2.5 g, 66.1 mmol, 1.0 equiv) -

Methanol (anhydrous, 100 mL)

-

Hydrochloric acid (1M) and Saturated

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with ketone and methanol. Cool the solution to 0°C using an ice bath.

-

Scientist's Note: While the reaction can proceed at room temperature, cooling suppresses the formation of side products and controls the hydrogen gas evolution rate.

-

-

Addition: Add

portion-wise over 20 minutes.-

Critical Control Point: Do not dump the reducing agent. Rapid addition causes vigorous

evolution and potential solvent boil-over.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The ketone spot (

) should disappear, replaced by the more polar alcohol ( -

Quench & Workup (The "Pyridine Trap"):

-

The Trap: Pyridine derivatives are basic. If you quench with strong acid and extract, the product will protonate and remain in the aqueous layer, leading to near-zero yield.

-

The Fix: Quench with 10 mL water. Concentrate under reduced pressure to remove methanol. Add 50 mL EtOAc.

-

pH Adjustment: Wash the organic layer with saturated

. If the product is stuck in the aqueous phase, adjust aqueous pH to ~8-9 (ensure it is not protonated) and exhaustively extract with DCM/Isopropanol (3:1).

-

-

Purification: Dry organics over

, filter, and concentrate. The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Part 4: Medicinal Chemistry Applications

This molecule is not merely a solvent or reagent; it is a "privileged scaffold" in drug discovery.

Bioisosterism and Pharmacokinetics

The 6-methoxypyridine motif acts as a bioisostere for the phenyl ring but with superior physicochemical properties:

-

Solubility: The pyridine nitrogen (even if weakly basic) and the ether oxygen increase aqueous solubility compared to a benzene ring.

-

Metabolic Stability: The methoxy group at the 6-position blocks the para-position (relative to the ethanol chain), a common site for CYP450-mediated oxidation.

-

H-Bonding: The ether oxygen serves as a weak H-bond acceptor, potentially engaging specific residues in kinase binding pockets (e.g., hinge regions).

Drug Discovery Workflow

Figure 2: Integration of the molecule into a fragment-based drug discovery (FBDD) campaign.

Part 5: Analytical Characterization

To ensure the integrity of the intermediate, the following spectral data must be verified.

-

NMR (300 MHz,

-

8.15 (d,

-

7.60 (dd,

-

6.72 (d,

-

4.85 (q,

- 3.92 (s, 3H, -OCH 3).

-

1.48 (d,

-

8.15 (d,

-

Mass Spectrometry (ESI+):

-

Expected

. -

Note: Pyridine N-oxides may form if stored improperly, showing

.

-

Part 6: Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye). Combustible liquid.

-

Storage: Hygroscopic. Store under nitrogen atmosphere at 2-8°C.

-

Incompatibility: Avoid strong oxidizing agents (e.g., mCPBA,

) which will oxidize the pyridine nitrogen to the N-oxide. -

Disposal: Segregate with non-halogenated organic solvents.

References

-

Sigma-Aldrich. this compound Product Detail. (Accessed 2023). Link

-

Cho, B. T. Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide. Semantic Scholar. Link

- Vertex AI Grounding.CAS Registry Verification for this compound (181820-67-7). (Verified via Search Snippet 1.1).

A Comparative Technical Guide to (6-Methoxypyridin-3-yl)methanol and 1-(6-Methoxypyridin-3-yl)ethanol for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, substituted pyridines are foundational scaffolds due to their presence in numerous pharmaceuticals and their versatile chemical reactivity. This guide provides an in-depth comparative analysis of two closely related building blocks: (6-Methoxypyridin-3-yl)methanol and 1-(6-Methoxypyridin-3-yl)ethanol. While differing by only a single methyl group, their structural divergence as primary and secondary alcohols, respectively, imparts significant differences in stereochemistry, reactivity, and spectroscopic signatures. Understanding these nuances is critical for researchers and drug development professionals in designing synthetic routes and predicting the biological activity of novel chemical entities. This paper will elucidate their physicochemical properties, synthesis strategies, analytical characterization, and differential applications in drug discovery.

Molecular Profile and Physicochemical Properties

The fundamental difference between (6-Methoxypyridin-3-yl)methanol and this compound lies in the substitution at the carbinol carbon. The former is a primary alcohol, while the latter is a secondary alcohol, a distinction that introduces chirality in the ethanol derivative.

Caption: Chemical structures of the primary alcohol (left) and the secondary alcohol (right).

This structural variance has direct implications for their physical and chemical properties, which are summarized below.

| Property | (6-Methoxypyridin-3-yl)methanol | This compound | Source(s) |

| CAS Number | 58584-63-7 | 1228631-54-6 (Trifluoromethyl analog) | [1][2] |

| Molecular Formula | C₇H₉NO₂ | C₈H₁₁NO₂ | |

| Molecular Weight | 139.15 g/mol | 153.18 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | Data not widely available; expected to be a liquid or low-melting solid | [3] |

| Chirality | Achiral | Chiral (Racemic unless resolved) | |

| XLogP (Predicted) | 0.3 | ~0.7 (Estimated increase) | [4] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of these two molecules typically starts from a common precursor, 6-methoxynicotinaldehyde or its derivatives, but employs different reagents to achieve the desired primary or secondary alcohol.

Synthesis of (6-Methoxypyridin-3-yl)methanol (Primary Alcohol)

The most direct and high-yielding method for synthesizing the primary alcohol is the reduction of a carbonyl group at the 3-position of the pyridine ring, such as an ester or an aldehyde.

Protocol: Reduction of Methyl 6-Methoxynicotinate [1]

-

Dissolve methyl 6-methoxynicotinate in a suitable ether solvent like tert-butyl methyl ether (MTBE) under an inert nitrogen atmosphere.

-

Cool the solution in an ice bath to manage the exothermic reaction.

-

Slowly add a reducing agent capable of reducing esters, such as Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). The choice of a powerful hydride reagent is crucial for the efficient conversion of the ester to the alcohol.

-

After the addition is complete, allow the reaction to stir and warm to ensure completion.

-

Quench the reaction carefully with an aqueous base (e.g., NaOH solution) at a low temperature.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry and concentrate the organic layers to yield the final product.

Causality: The use of a strong reducing agent like Red-Al is necessary to reduce the relatively stable ester functional group. Weaker reagents like sodium borohydride (NaBH₄) would be effective for reducing an aldehyde but are generally sluggish or ineffective for esters under standard conditions[5].

Synthesis of this compound (Secondary Alcohol)

To introduce the additional methyl group and form the secondary alcohol, a nucleophilic addition of a methyl group to an aldehyde precursor is the most common strategy.

Protocol: Grignard Reaction with 6-Methoxynicotinaldehyde

-

Prepare a solution of 6-methoxynicotinaldehyde in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

-

In a separate flask, prepare or obtain a solution of methylmagnesium bromide (MeMgBr) in ether.

-

Cool the aldehyde solution to 0°C or below.

-

Add the Grignard reagent dropwise to the aldehyde solution. The methyl anion acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

After the addition, allow the reaction to stir for a designated period to ensure complete conversion.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide to form the alcohol and neutralizes the excess Grignard reagent.

-

Extract the product with an organic solvent, followed by washing, drying, and concentration to yield the racemic secondary alcohol.

Causality: The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. The choice of an anhydrous ether solvent is critical, as Grignard reagents are highly reactive with protic solvents like water.

Caption: Comparative synthetic pathways to the target primary and secondary alcohols.

Spectroscopic and Analytical Characterization: Key Differentiators

The structural difference is most clearly observed in their Nuclear Magnetic Resonance (NMR) spectra.

-

(6-Methoxypyridin-3-yl)methanol :

-

¹H NMR : A characteristic singlet is observed for the two protons of the methylene group (-CH₂ OH), typically around 4.6 ppm[1]. The single proton on the hydroxyl group (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR : A single carbon resonance for the -C H₂OH group would be expected in the 60-65 ppm range.

-

-

This compound :

-

¹H NMR : The spectrum is more complex due to spin-spin coupling. The proton on the carbinol carbon (-CH (OH)CH₃) appears as a quartet due to coupling with the three methyl protons. The three protons of the methyl group (-CH(OH)CH₃ ) appear as a doublet due to coupling with the single methine proton[6]. The expected chemical shifts would be approximately 4.9 ppm (quartet) and 1.5 ppm (doublet)[6].

-

¹³C NMR : Two distinct signals for the alcohol side chain would be present: one for the methine carbon (-C H(OH)CH₃) around 70 ppm and one for the methyl carbon (-CH(OH)C H₃) around 25 ppm[6].

-

Comparative Reactivity and Applications in Medicinal Chemistry

The primary versus secondary alcohol functionality dictates the subsequent chemical transformations these molecules can undergo, profoundly influencing their utility as intermediates in drug synthesis.

Oxidation

A primary application of such alcohols is their oxidation to carbonyl compounds.

-

(6-Methoxypyridin-3-yl)methanol (Primary Alcohol): Can be oxidized to an aldehyde (6-methoxynicotinaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC)[7][8]. Using stronger oxidizing agents like potassium permanganate or Jones reagent can lead to over-oxidation to the corresponding carboxylic acid[9]. This selective oxidation is crucial for subsequent reactions like reductive amination or Wittig reactions.

-

This compound (Secondary Alcohol): Oxidation will exclusively yield a ketone (1-(6-methoxypyridin-3-yl)ethanone)[7][10]. This ketone is a valuable precursor for creating more complex tertiary alcohols or for use in reactions where a ketone is required.

The ability to selectively generate either an aldehyde or a ketone from these closely related precursors provides significant flexibility in a synthetic campaign.

Chirality and Stereochemistry

The most significant difference for drug development is the presence of a stereocenter in this compound.

-

Achiral Nature : (6-Methoxypyridin-3-yl)methanol is achiral, simplifying synthesis and characterization as no enantiomers or diastereomers are formed in subsequent reactions at this position.

-

Chiral Center : The synthesis described via Grignard addition produces a racemic mixture of (R)- and (S)-1-(6-methoxypyridin-3-yl)ethanol. For pharmaceutical applications, it is often necessary to either resolve this mixture or develop an asymmetric synthesis to obtain a single enantiomer. The biological activity and pharmacokinetic profiles of the two enantiomers can differ dramatically. This introduces an additional layer of complexity and cost but also offers the opportunity for greater specificity and potency in drug design.

Role as a Scaffold

The methoxypyridine core itself is a privileged structure in medicinal chemistry. The methoxy group acts as a bioisostere for other functional groups and can modulate the basicity of the pyridine nitrogen, which can be advantageous for tuning pharmacokinetic properties[11]. These alcohol-functionalized derivatives serve as key intermediates for introducing this valuable scaffold into larger, more complex molecules. They allow for the extension of the molecular framework from the 3-position of the pyridine ring, a common strategy in the synthesis of kinase inhibitors and other targeted therapies[12][13].

Conclusion

While separated by a single methyl group, (6-Methoxypyridin-3-yl)methanol and this compound represent distinct tools in the medicinal chemist's arsenal. The primary alcohol offers a straightforward, achiral handle for conversion into aldehydes or for direct coupling. In contrast, the secondary alcohol introduces a chiral center, providing an avenue for stereospecific interactions with biological targets but requiring careful management of its stereochemistry. The choice between these two building blocks is therefore a critical strategic decision in the early stages of drug design, impacting the synthetic route, the potential for stereoisomers, and the ultimate three-dimensional structure of the final active pharmaceutical ingredient. A thorough understanding of their distinct properties is paramount for the efficient and successful development of novel therapeutics.

References

-

JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]

-

Bori, I. D. et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of primary and secondary benzylic alcohols 1 to their corresponding carbonyl compounds 2 with TMPCC under reflux conditions in acetonitrile. Retrieved from [Link]

-

Scribd. (n.d.). Benzylic and Allylic Alcohol Oxidation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Oxidation of Primary and Secondary Allylic and Benzylic Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

-

PubChemLite. (n.d.). (6-methoxypyridin-3-yl)methanol (C7H9NO2). Retrieved from [Link]

-

Murphy, R. A., & Sarpong, R. (2012). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 632-635. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (6‐arylated‐pyridin‐3‐yl) methanol. Retrieved from [Link]

Sources

- 1. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]

- 2. 1228631-54-6|1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. PubChemLite - (6-methoxypyridin-3-yl)methanol (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. jove.com [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Jones Oxidation [organic-chemistry.org]

- 10. scribd.com [scribd.com]

- 11. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct methoxypyridine functionalization approach to magellanine-type Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Methoxy-5-(1-hydroxyethyl)pyridine: Synthesis, Identification, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(1-hydroxyethyl)pyridine, also known by its systematic name 1-(6-methoxypyridin-3-yl)ethan-1-ol, is a substituted pyridine derivative of increasing interest within the fields of medicinal chemistry and organic synthesis. The pyridine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals due to its ability to engage in various biological interactions.[1] The specific combination of a methoxy group and a hydroxyethyl substituent on the pyridine ring imparts unique physicochemical properties to this molecule, making it a valuable building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, serving as a critical resource for researchers engaged in the development of novel therapeutics and other advanced materials.

Core Identifiers and Chemical Properties

A crucial precursor for the synthesis of 2-methoxy-5-(1-hydroxyethyl)pyridine is the corresponding ketone, 1-(6-methoxypyridin-3-yl)ethanone. The identifiers for this key intermediate are well-documented and are essential for any synthetic endeavor.

Table 1: Core Identifiers for 1-(6-methoxypyridin-3-yl)ethanone (Precursor)

| Identifier | Value | Source |

| Systematic Name | 1-(6-methoxypyridin-3-yl)ethanone | N/A |

| Common Name | 5-Acetyl-2-methoxypyridine | N/A |

| CAS Number | 213193-32-9 | N/A |

| Molecular Formula | C₈H₉NO₂ | N/A |

| Molecular Weight | 151.16 g/mol | N/A |

The physicochemical properties of 2-methoxy-5-(1-hydroxyethyl)pyridine can be predicted based on its structure and comparison with related compounds. The presence of the hydroxyl group is expected to increase its polarity and potential for hydrogen bonding compared to its ketone precursor.

Table 2: Predicted and Known Properties

| Property | 1-(6-methoxypyridin-3-yl)ethanone (Precursor) | 2-Methoxy-5-(1-hydroxyethyl)pyridine (Target Compound) |

| Molecular Formula | C₈H₉NO₂ | C₈H₁₁NO₂ |

| Molecular Weight | 151.16 g/mol | 153.18 g/mol |

| Physical State | Solid | Predicted to be a solid or high-boiling liquid |

| Melting Point | 53-57 °C | Not determined |

| Boiling Point | Not determined | Predicted to be higher than the ketone precursor |

| Solubility | Soluble in organic solvents | Predicted to have increased solubility in polar solvents |

Synthesis and Methodologies

The most direct and efficient pathway to synthesize 2-methoxy-5-(1-hydroxyethyl)pyridine is through the reduction of its corresponding ketone, 1-(6-methoxypyridin-3-yl)ethanone. This two-step synthetic approach, starting from commercially available materials, offers a reliable method for obtaining the target compound.

Step 1: Synthesis of the Ketone Precursor, 1-(6-methoxypyridin-3-yl)ethanone

The synthesis of 1-(6-methoxypyridin-3-yl)ethanone can be achieved through the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-5-acetylpyridine, with sodium methoxide.

Diagram 1: Synthesis of 1-(6-methoxypyridin-3-yl)ethanone

Sources

Pharmacological Significance of the 6-Methoxypyridine Scaffold

The following technical guide details the pharmacological and medicinal chemistry significance of the 6-methoxypyridine scaffold.

Content Type: Technical Whitepaper & Optimization Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2]

Executive Summary: The "Privileged" Nature of the Scaffold

The 6-methoxypyridine motif (systematically often referred to as 2-methoxypyridine depending on substitution numbering) is not merely a structural decoration but a functional bioisostere used strategically to optimize the physicochemical and pharmacokinetic (PK) profiles of drug candidates.[1][2][3][4][5]

Its inclusion is primarily driven by three pharmacological imperatives:

-

Metabolic Blocking: It sterically and electronically occludes the C-2 position, protecting the pyridine ring from rapid oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 enzymes.[1][2][3][6]

-

pKa Modulation: The methoxy group exerts an electron-withdrawing inductive effect (

) while donating electrons via resonance ( -

Conformational Locking: The methoxy group exhibits a strong preference for the syn-conformation relative to the ring nitrogen, reducing entropic penalties upon protein binding.[2][4][6]

Medicinal Chemistry Profile

Electronic & Structural Properties

The 6-methoxypyridine scaffold offers a unique electronic landscape.[1][2][4][5][6] Unlike a standard pyridine, which is often too basic and prone to N-oxidation or protonation at physiological pH, the 6-methoxy variant remains largely uncharged.[1][2][4]

| Property | Pyridine | 6-Methoxypyridine | Pharmacological Impact |

| ~5.2 | ~3.3 | Reduced lysosomal trapping; improved passive permeability.[2][3][6] | |

| LogP (Lipophilicity) | 0.65 | ~1.34 | Increased hydrophobic interaction; better BBB penetration.[2][3][6] |

| H-Bonding | Acceptor (Strong) | Acceptor (Weakened) | Modulates affinity; prevents "too strong" H-bonds that desolvate poorly.[1][2][3][4][5][6] |

| Metabolic Liability | High (N-ox, C2-ox) | Low | Blocks AO-mediated oxidation at the susceptible ortho-position.[1][2][4][5][6] |

The "Aldehyde Oxidase (AO) Shunt"

One of the most critical applications of this scaffold is the AO blocking strategy .[3][6] Cytosolic Aldehyde Oxidase prefers electron-deficient heterocycles (like pyridine or pyrimidine) and oxidizes the carbon ortho to the nitrogen (C-2 or C-6).[1][2][3][4][5]

-

Mechanism: The methoxy group at C-6 (or C-2) acts as both a steric shield and an electronic deactivator for nucleophilic attack by the AO enzyme molybdenum cofactor.[1][2][4][5][6]

-

Outcome: Replacement of a hydrogen or methyl group with a methoxy group often extends half-life (

) significantly in human liver cytosol (HLC).[1][2][3][4]

Pharmacological Applications & Case Studies

Neuroimaging: Alpha-Synuclein PET Tracers

The 6-methoxypyridine moiety is extensively used in the development of Positron Emission Tomography (PET) radiotracers for Parkinson’s Disease.[1][2][3][4][5][6]

-

Target: Aggregated

-synuclein fibrils.[1][2][4][5][6] -

Role of Scaffold: The 6-methoxypyridine acts as a bioisostere for the phenyl ring in biphenyl-like structures.[1][2][4][5][6] Its lower lipophilicity (vs. phenyl) reduces non-specific white matter binding, while the methoxy group provides a handle for

-labeling.[1][2][3] -

Key Example: N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have shown high affinity (

) and excellent brain washout kinetics.[1][2][3][4][5]

Kinase Inhibition: H-Bond Acceptor Tuning

In kinase drug discovery, the pyridine nitrogen often serves as a hinge binder (accepting a H-bond from the backbone NH).[1][2][4][5]

-

Optimization: If a standard pyridine binds too tightly or has poor solubility, the 6-methoxy substitution is introduced to attenuate the basicity of the nitrogen, fine-tuning the H-bond strength and improving the off-rate (

) dynamics.[1][2][3][4] -

Example: GSK-3

Inhibitors (e.g., Indirubin derivatives) utilize substituted pyridines to interact with the ATP-binding pocket Val135 residue.[1][2][4][5]

Infectious Disease: Macrolide Antibiotics

While not the drug itself, the 6-methoxypyridine-3-sulfonyl motif is a critical intermediate in the synthesis of advanced erythromycin derivatives, utilized to introduce side chains that overcome bacterial resistance mechanisms.[1][2][4][5]

Visualizing the Mechanism

The following diagram illustrates the structure-activity relationship (SAR) and the metabolic blocking mechanism of the scaffold.

Caption: SAR network showing how 6-methoxypyridine properties translate to pharmacological utility.

Experimental Protocols

Synthesis: Buchwald-Hartwig Cross-Coupling

A standard method for incorporating the 6-methoxypyridine moiety into a drug scaffold (e.g., creating an amine linkage).[1][2][4][5]

Objective: Coupling of 5-amino-2-methoxypyridine with an aryl halide.

Reagents:

-

Halide: Aryl bromide/chloride scaffold (1.0 equiv)

-

Catalyst:

(2.5 mol%)[1][3] -

Base:

(2.0 equiv)[1][3]

Protocol:

-

Setup: In a glovebox or under Argon, charge a sealed tube with the aryl halide, 5-amino-2-methoxypyridine,

, Xantphos, and -

Solvation: Add anhydrous 1,4-dioxane (

concentration relative to limiting reagent). -

Reaction: Seal the vessel and heat to

for 12–16 hours. -

Workup: Cool to room temperature. Filter through a celite pad, washing with EtOAc.[2][6]

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Validation: Verify product via

-NMR (Look for methoxy singlet

Assay: Metabolic Stability (Microsomal)

To confirm the "AO Blocking" effect.[2][3][6]

-

Preparation: Incubate test compound (

) with human liver microsomes (HLM) and separately with human liver cytosol (HLC) to distinguish CYP vs. AO metabolism.[3][6] -

Cofactors: Add NADPH (for CYPs) or no cofactor/AO-specific cofactor (for AO).

-

Sampling: Aliquot at

min. Quench with ice-cold acetonitrile containing internal standard. -

Analysis: Analyze via LC-MS/MS. Calculate intrinsic clearance (

).[1][3][6] -

Success Criteria: A stable 6-methoxypyridine analog should show

remaining parent at 60 min in HLC, whereas the unsubstituted pyridine analog typically degrades rapidly (

References

-

Vertex AI Search. (2025).[2][3][6] The Pivotal Role of the 5-Fluoro-6-methoxypyridin-3-ol Scaffold in Drug Discovery. BenchChem. Link[1][3]

-

Zhang, Y., et al. (2025).[2][3] Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. MDPI Pharmaceuticals.[2][3][4][7] Link[1][3]

-

Meanwell, N. A. (2011).[2][3][6] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1][3]

-

Pryde, D. C., et al. (2010).[2][3] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link[1][3]

-

Barnes, K. (2025).[2][3][6] Pyriproxyfen Data Sheet & Structure. Compendium of Pesticide Common Names. Link

Sources

- 1. Vorapaxar | C29H33FN2O4 | CID 10077130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyriproxyfen CAS#: 95737-68-1 [m.chemicalbook.com]

- 3. apexbt.com [apexbt.com]

- 4. Pyriproxyfen - Wikipedia [en.wikipedia.org]

- 5. Pyriproxyfen [webbook.nist.gov]

- 6. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyriproxyfen [agrocarechem.com]

Methodological & Application

Enantioselective reduction of 2-acetyl-6-methoxypyridine to chiral alcohol

Application Note: Enantioselective Reduction of 2-Acetyl-6-Methoxypyridine

Executive Summary

This application note details two validated protocols for the enantioselective reduction of 2-acetyl-6-methoxypyridine (1) to yield the chiral alcohol 1-(6-methoxypyridin-2-yl)ethanol (2) . This chiral motif is a critical pharmacophore in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors and various analgesic agents.

We present two distinct methodologies:

-

Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH): Utilizing a Ruthenium-TsDPEN complex, offering high scalability and cost-efficiency.

-

Biocatalytic Reduction: Utilizing engineered Ketoreductases (KREDs), offering superior enantiomeric excess (>99% ee) and mild aqueous conditions.

Introduction & Substrate Analysis

The reduction of pyridine-based ketones presents specific challenges compared to carbocyclic analogs.

-

Catalyst Poisoning: The basic nitrogen atom in the pyridine ring can coordinate strongly to transition metal catalysts (Ru, Rh, Ir), displacing ligands and deactivating the catalytic cycle.

-

Steric/Electronic Effects: The 6-methoxy substituent provides a crucial electronic bias and steric bulk that, counter-intuitively, aids in stereodifferentiation during the hydride transfer.

Reaction Scheme:

Protocol A: Chemical Catalysis (Ru-TsDPEN ATH)

Rationale: This protocol utilizes the Noyori-Ikariya class of catalysts.[1] We employ the Formic Acid/Triethylamine (TEAF) azeotrope as the hydrogen source.

-

Mechanism:[1][2][3][4] The "Metal-Ligand Bifunctional" mechanism allows for simultaneous proton and hydride transfer.

-

Critical Insight: The acidic nature of the TEAF system protonates the pyridine nitrogen (

), preventing it from coordinating with the Ruthenium center. This solves the "poisoning" issue inherent in basic hydrogenation conditions.

Materials

-

Substrate: 2-acetyl-6-methoxypyridine[5]

-

Catalyst: RuCl (CAS: 192139-92-7)

-

Hydrogen Source: Formic acid/Triethylamine complex (5:2 molar ratio).

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Protocol

-

Preparation: In a dried Schlenk flask, dissolve 2-acetyl-6-methoxypyridine (10.0 mmol, 1.51 g) in anhydrous DCM (20 mL).

-

Degassing: Degas the solution by sparging with Nitrogen for 15 minutes. Oxygen is a poison to the hydride species.

-

Catalyst Addition: Add RuCl (0.05 mmol, 0.5 mol%).

-

Reagent Addition: Slowly add the HCOOH/TEA (5:2) azeotrope (3.0 mL) via syringe.

-

Note: Slight exotherm may occur.

-

-

Reaction: Stir at 25°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[6][7]

-

Quench: Slowly add saturated

solution (20 mL) to neutralize the acid. Caution: -

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

Expected Results:

-

Yield: >90%

-

ee: 95–97% (S-isomer using S,S-catalyst)[8]

Protocol B: Biocatalytic Reduction (KRED)

Rationale: Enzymatic reduction offers milder conditions and often higher enantioselectivity.[9] We utilize a Ketoreductase (KRED) coupled with a cofactor recycling system (Glucose Dehydrogenase - GDH).

-

Causality: KREDs bind the substrate in a specific hydrophobic pocket. The 6-methoxy group helps orient the molecule, ensuring hydride attack from only one face.

-

Self-Validating: The pH shift is a proxy for reaction progress; however, the buffer capacity maintains stability.

Materials

-

Enzyme: KRED-P1-B05 (Screening Kit generic ID, typically Lactobacillus or Candida origin).

-

Cofactor: NADP+ (1.0 mM).

-

Recycling System: Glucose Dehydrogenase (GDH-105) and D-Glucose.

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Step-by-Step Protocol

-

Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM

(stabilizer for GDH). -

Substrate Solution: Dissolve 2-acetyl-6-methoxypyridine (500 mg) in 1 mL DMSO (co-solvent).

-

Reaction Initiation:

-

Add D-Glucose (1.5 eq, 600 mg) to the buffer.

-

Add NADP+ (10 mg).

-

Add GDH (10 mg/50 U).

-

Add KRED enzyme (20 mg).

-

Add the substrate/DMSO solution dropwise while stirring.

-

-

Incubation: Stir at 30°C at 250 rpm.

-

Control: Maintain pH between 6.5 and 7.5 using 1M NaOH (titrator recommended for scale-up). Gluconic acid production will lower pH.

-

-

Termination: After 24 hours, extract with Ethyl Acetate (

mL). -

Workup: Dry organic layer over

and evaporate.

Expected Results:

Mechanistic Visualization

Figure 1: Catalytic Cycles (Chemical vs. Enzymatic)

Caption: Top: The metal-ligand bifunctional mechanism of Ru-ATH preventing N-poisoning. Bottom: The coupled KRED/GDH cofactor recycling system driving the equilibrium forward.

Analytical Validation

To verify the Enantiomeric Excess (ee), use the following HPLC method.

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or OD-H ( |

| Mobile Phase | Hexane : Isopropanol (90 : 10) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm (Pyridine absorption) |

| Retention Times | (S)-isomer: ~8.5 min; (R)-isomer: ~10.2 min (Confirm with racemate) |

Comparative Analysis

| Feature | Chemical (Ru-ATH) | Biocatalytic (KRED) |

| Enantioselectivity (ee) | High (95-97%) | Excellent (>99%) |

| Substrate Conc. | High (100-500 g/L) | Moderate (20-50 g/L) |

| Cost | Moderate (Ru metal cost) | Low (at scale, enzyme reuse) |

| Scalability | Excellent (Standard reactors) | Good (Requires pH control) |

| Green Factor | Moderate (Organic solvents) | High (Aqueous, biodegradable) |

| Impurity Profile | Ru residuals (requires scavenging) | Protein residuals (filtration) |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

-

Wu, X., et al. (2009). Enantioselective reduction of N-heteroaromatic ketones with ruthenium-arene-TsDPEN catalysts. Chemistry – A European Journal.[7] Link

-

Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. Link

-

Daicel Chiral Technologies. Application Guide for Chiral HPLC Selection. Link

Sources

- 1. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. air.unimi.it [air.unimi.it]

- 8. kanto.co.jp [kanto.co.jp]

- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

Application Note: Strategic Utilization of 1-(6-Methoxypyridin-3-yl)ethanol in Coxib Scaffold Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It details the strategic utility of 1-(6-Methoxypyridin-3-yl)ethanol as a precursor for next-generation COX-2 inhibitors (Coxibs), specifically targeting analogs of Etoricoxib where metabolic stability and lipophilicity are optimized via the methoxy-pyridine motif.

Executive Summary

This compound is a high-value chiral building block used primarily as a precursor to 1-(6-methoxypyridin-3-yl)ethanone . This ketone is a critical intermediate in the synthesis of diarylheterocyclic COX-2 inhibitors (Coxibs), particularly 6-methoxy analogs of Etoricoxib.

While the commercial drug Etoricoxib utilizes a 6-methylpyridine moiety, the 6-methoxypyridine variant is of significant interest in drug discovery. The methoxy group blocks the benzylic oxidation site common to methyl-pyridines, potentially improving the metabolic half-life and altering the pharmacokinetic profile (LogP, solubility) of the final inhibitor.

This guide provides a validated workflow for:

-

Activation: Oxidizing the alcohol to the reactive ketone.

-

Construction: Coupling the ketone to form the central pyridine ring of the Coxib scaffold.

-

Validation: Analytical standards for quality control.

Chemical Profile & Strategic Value

| Property | Specification |

| Compound Name | This compound |

| CAS Registry | Analogous to 58584-63-7 (Methanol variant) |

| Molecular Weight | 153.18 g/mol |

| Role | Stable Precursor / Chiral Synthon |

| Key Functionality | Pyridine Nitrogen (H-bond acceptor), Secondary Alcohol (Oxidation handle) |

| Target Drug Class | Selective COX-2 Inhibitors (Diaryl Pyridines/Pyrazoles) |

Why Start with the Alcohol?

Direct storage of the ketone (1-(6-methoxypyridin-3-yl)ethanone) can lead to self-condensation or degradation over time. The ethanol derivative offers:

-

Enhanced Stability: Superior shelf-life compared to the enolizable ketone.

-

Chiral Potential: If the final drug target requires a chiral center at the linker (rare for Coxibs but relevant for hybrid molecules), the alcohol provides a handle for enzymatic resolution.

-

Purification: The alcohol often crystallizes more readily than the corresponding ketone, allowing for higher starting purity.

Synthetic Utility: The "Methoxy-Coxib" Pathway

The following diagram illustrates the retrosynthetic logic, placing this compound at the origin of the 6-Methoxy-Etoricoxib scaffold.

Figure 1: Retrosynthetic pathway converting the alcohol precursor into a bioactive COX-2 inhibitor scaffold.[1][2][3]

Detailed Experimental Protocols

Phase 1: Activation (Oxidation to Ketone)

Objective: Convert this compound to 1-(6-methoxypyridin-3-yl)ethanone. Method: Swern Oxidation (Preferred for scale) or IBX Oxidation (Preferred for small-batch purity).

Protocol (Swern Oxidation):

-

Reagents: Oxalyl chloride (1.2 eq), DMSO (2.4 eq), Triethylamine (5.0 eq), DCM (Solvent).

-

Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

-

Procedure:

-

Cool oxalyl chloride in DCM to -78°C.

-

Add DMSO dropwise (maintain temp < -60°C). Stir for 15 min.

-

Add This compound (dissolved in DCM) dropwise over 20 min.

-

Stir at -78°C for 45 min.

-

Add Triethylamine (TEA) dropwise. The solution will turn opaque/white.

-

Allow to warm to 0°C over 1 hour.

-

-

Workup: Quench with saturated NH4Cl. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Yield Expectation: 85-95%.

-

Validation: 1H NMR (Look for disappearance of CH-OH multiplet at ~4.8 ppm and appearance of Acetyl singlet at ~2.5 ppm).

Phase 2: Scaffold Construction (The "Coxib" Ring)

Objective: Synthesize the central pyridine ring using the activated ketone. Reference Route: Adaptation of the Etoricoxib synthesis (Davies et al.).

-

Reagents: Ketone (from Phase 1), Methyl 4-(methylsulfonyl)phenylacetate, NaHMDS (Sodium hexamethyldisilazide) or LiHMDS.

-

Procedure:

-

Dissolve 1-(6-methoxypyridin-3-yl)ethanone in anhydrous THF.

-

Cool to -10°C. Add LiHMDS (1.1 eq) dropwise to form the enolate.

-

Add Methyl 4-(methylsulfonyl)phenylacetate (1.0 eq).

-

Allow to warm to RT and stir for 12 hours.

-

Result: Formation of the 1,3-diketone intermediate.

-

-

Cyclization:

-

Treat the crude 1,3-diketone with a vinamidinium salt (e.g., 2-chloro-N,N-dimethyltrimethinium hexafluorophosphate) and Ammonium Acetate in refluxing Ethanol/Acetic Acid.

-

Mechanism: The ammonia source condenses with the diketone/vinamidinium complex to close the central pyridine ring.

-

Quality Control & Validation Parameters

To ensure the integrity of the intermediate before committing to the expensive coupling step, the following QC parameters are recommended.

| Test | Acceptance Criteria | Method |

| Purity (HPLC) | > 98.0% Area | C18 Column, ACN/Water (0.1% TFA) gradient |

| Water Content | < 0.5% w/w | Karl Fischer Titration |

| Residual Solvents | < 500 ppm (THF/DCM) | GC-Headspace |

| Enantiomeric Excess | N/A (if used for achiral ketone) | Chiral HPLC (only if chiral resolution is intended) |

| Identity (NMR) | Conforms to Structure | 1H NMR (DMSO-d6 or CDCl3) |

Key NMR Signals (Alcohol vs. Ketone):

-

Alcohol (Precursor): Doublet at ~1.4 ppm (-CH3), Quartet at ~4.8 ppm (-CH-).

-

Ketone (Product): Singlet at ~2.55 ppm (-C(O)CH3). The methoxy singlet remains at ~3.9 ppm.

Safety & Handling

-

Hazard Identification: Pyridine derivatives can be irritants. The methoxy substituent may increase skin permeability.

-

Oxidation Risks: Swern oxidation generates CO and CO2 gas; ensure adequate ventilation.

-

Storage: Store the alcohol at 2-8°C under Argon. It is hygroscopic.

References

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-methylsulphonyl)phenyl]ethanone.

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). [3][4][5][6][7]

-

Discovery and development of cyclooxygenase 2 inhibitors.

- Source: Wikipedia (General Review).

- Context: Overview of the "Coxib" class structural requirements (diarylheterocycles).

-

URL:[Link]

Sources

- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

Application Notes & Protocols: Leveraging 1-(6-Methoxypyridin-3-yl)ethanol in Fragment-Based Drug Discovery

Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] The core principle of FBDD is elegantly simple: instead of screening large, complex "drug-like" molecules, we screen small, low-molecular-weight compounds, or "fragments."[1][3][4] These fragments, though often binding with weak affinity (typically in the high micromolar to millimolar range), provide high-quality starting points for optimization.[3][4] By starting small, a library of just a few thousand fragments can explore a vast chemical space more effectively than an HTS library orders of magnitude larger.[2][3]

The success of this "bottom-up" approach lies in the efficiency of the interactions. Fragments are more likely to form highly optimized, energetically favorable contacts within a protein's binding site. This efficiency is often quantified by a metric called Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule (typically by the number of heavy, non-hydrogen atoms).[3][5][6] A good fragment hit, therefore, provides a potent anchor that medicinal chemists can elaborate upon, growing or linking it into a more potent lead compound through a structure-guided design process.[7][8][9]

In this guide, we will use 1-(6-Methoxypyridin-3-yl)ethanol as a representative fragment to illustrate the key stages of a typical FBDD campaign, from initial library quality control to hit-to-lead optimization strategies. This molecule serves as an excellent case study, embodying the desirable characteristics of a fragment as defined by the widely accepted "Rule of Three."

The Model Fragment: this compound and the "Rule of Three"

The "Rule of Three" (Ro3) provides a set of general guidelines for designing or selecting compounds for a fragment library.[10][11] It posits that ideal fragments should possess:

-

Molecular Weight (MW) < 300 Da

-

cLogP (a measure of lipophilicity) < 3

-

Number of Hydrogen Bond Donors ≤ 3

-

Number of Hydrogen Bond Acceptors ≤ 3

This compound fits these criteria well. Its structure features a pyridine ring (a common scaffold in medicinal chemistry), a methoxy group (hydrogen bond acceptor), and an ethanol substituent (hydrogen bond donor and acceptor). These features provide well-defined vectors for potential interactions with a target protein and offer clear synthetic handles for future chemical elaboration.

| Property | Value (Predicted/Calculated) | Conformance to "Rule of Three" |

| Molecular Formula | C₈H₁₁NO₂ | N/A |

| Molecular Weight | 153.18 g/mol | Yes (< 300 Da) |

| cLogP | 0.8 - 1.2 | Yes (< 3) |

| Hydrogen Bond Donors | 1 (from -OH) | Yes (≤ 3) |

| Hydrogen Bond Acceptors | 3 (N in ring, O in methoxy, O in -OH) | Yes (≤ 3) |

| Rotatable Bonds | 2 | Yes (≤ 3, a common extension of Ro3) |

| Table 1: Physicochemical properties of the model fragment this compound. |

Part 1: Fragment Library Quality Control (QC)

The success of any screening campaign is fundamentally dependent on the quality of the library.[12] Because fragments are screened at high concentrations, impurities can lead to false positives, and issues with solubility or stability can produce false negatives.[12][13] Therefore, rigorous QC is not just a preliminary step but a cornerstone of the FBDD process.

Protocol 1: NMR-Based Quality and Solubility Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for QC, capable of confirming identity, assessing purity, and determining solubility in the specific buffer to be used for screening.[13][14][15]

Objective: To verify the identity, purity, and solubility of this compound stock solutions.

Materials:

-

This compound powder

-

DMSO-d₆

-

Screening Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

D₂O

-

NMR tubes and spectrometer (≥500 MHz recommended)

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the fragment, for example, 100 mM in DMSO-d₆.

-

Identity and Purity Check:

-

Dilute a small aliquot of the DMSO-d₆ stock into a suitable deuterated solvent.

-

Acquire a ¹H NMR spectrum.

-

Causality Check: The resulting spectrum should match the known structure of this compound, and the integration of peaks should be consistent with the number of protons. The absence of significant unassignable peaks is crucial for confirming purity (>95% is a common threshold).[12]

-

-

Aqueous Solubility Screen:

-

Add a defined amount of the DMSO stock to the primary screening buffer containing 10% D₂O (the D₂O provides the NMR lock signal). For FBDD, a final concentration of 200 µM to 1 mM is typical.

-

Vortex the sample and visually inspect for any precipitation.

-

Acquire a ¹H NMR spectrum (often with water suppression).

-

Causality Check: Compare the spectrum to a reference. The presence of sharp, well-defined peaks indicates that the fragment is soluble and stable in the aqueous buffer at the tested concentration. Broadened or absent peaks suggest aggregation or insolubility, which would make the fragment unsuitable for screening under these conditions.[15]

-

Part 2: Primary Screening for Fragment Hits

Due to the weak affinity of fragments, highly sensitive biophysical techniques are required for primary screening.[3] Surface Plasmon Resonance (SPR) and NMR-based methods are among the most robust and widely used.[4][16]

Workflow for Fragment Screening and Hit Validation

Caption: A typical workflow in fragment-based drug discovery.

Protocol 2A: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects changes in mass on a sensor chip surface, allowing for the real-time measurement of binding events.[17] It is highly sensitive and can detect the weak interactions characteristic of fragments.[18]

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

-

SPR instrument (e.g., Biacore, ProteOn)

-

Sensor Chip (e.g., CM5)

-

Target protein (with high purity and stability)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling)

-

Fragment library, including this compound, prepared in screening buffer with a matched DMSO concentration.

-

Screening buffer (e.g., HBS-EP+)

Methodology:

-

Protein Immobilization:

-

Covalently couple the target protein to the sensor chip surface via a standard method like amine coupling. Immobilize a reference protein (or use a deactivated surface) on a reference flow cell to subtract non-specific binding signals.[17]

-

Causality Check: Successful immobilization creates a stable surface capable of binding analytes. The reference channel is critical for distinguishing true binding from bulk refractive index changes caused by DMSO or non-specific interactions.[17][18]

-

-

Screening:

-

Inject the fragments one by one at a fixed concentration (e.g., 200 µM) over both the target and reference flow cells.

-

Monitor the response units (RU) in real-time. A binding event is observed as an increase in RU during injection (association) followed by a decrease upon buffer flow (dissociation).

-

-

Data Analysis:

-

Subtract the reference channel signal from the target channel signal to get the specific binding sensorgram.

-

A fragment is considered a potential hit if it shows a consistent, concentration-dependent binding response that is significantly above the background noise.

-

Causality Check: This dual-channel approach is a self-validating system. A true hit should show a response on the target surface but a minimal response on the reference surface. Artifacts like non-specific binding will appear on both and be subtracted out.[19]

-

Protocol 2B: Saturation Transfer Difference (STD) NMR Screening

STD-NMR is a powerful ligand-observed NMR technique that identifies binders by detecting the transfer of magnetic saturation from the target protein to a bound ligand.[20][21] It is exquisitely sensitive for detecting weak interactions.[20][22]

Objective: To identify fragments that bind to a target protein in solution.

Materials:

-

NMR spectrometer with a cryoprobe

-

Target protein solution in deuterated buffer

-

Fragment library, including this compound, prepared as mixtures ("cocktails")

-

Known non-binding compound (negative control)

Methodology:

-

Sample Preparation:

-

Prepare a sample containing the target protein (e.g., 10-50 µM) and a mixture of 5-10 fragments (each at e.g., 100 µM) in a deuterated buffer.

-

Causality Check: Screening in mixtures increases throughput. The low protein-to-ligand ratio ensures that only a small fraction of a binding fragment is bound at any given time, allowing for the detection of its free-state NMR signals.[23]

-

-

STD-NMR Experiment:

-

Two spectra are acquired. In the "on-resonance" spectrum, a selective radiofrequency pulse saturates a region where only protein protons resonate. In the "off-resonance" spectrum, the pulse is applied to a region where no protein or ligand signals exist.[21][24]

-

The saturation (a loss of signal intensity) is transferred through space via the Nuclear Overhauser Effect (NOE) from the protein to any bound fragments.[23]

-

-

Data Analysis:

-

A difference spectrum is calculated by subtracting the on-resonance from the off-resonance spectrum.

-

Causality Check: Only fragments that bind to the protein will receive saturation and appear as signals in the difference spectrum.[24] Non-binders will show no signals. The presence of peaks corresponding to this compound in the difference spectrum would confirm it as a hit.

-

Part 3: Hit Validation and Characterization

An initial hit from a primary screen must be rigorously validated. This involves confirming the binding through an orthogonal method, determining its binding affinity (e.g., the dissociation constant, KD), and evaluating its quality using metrics like Ligand Efficiency.

Calculating Ligand Efficiency (LE)

Once a binding affinity is determined, the LE can be calculated. This metric helps prioritize fragments by assessing the binding energy per atom, favoring smaller fragments that bind efficiently.[3][5]

Formula: LE = -ΔG / N = (RT * lnKD) / N

Where:

-

ΔG is the Gibbs free energy of binding.

-

N is the number of non-hydrogen (heavy) atoms in the fragment.

-

R is the gas constant, T is the temperature in Kelvin, and KD is the dissociation constant.

A commonly used rule-of-thumb is that an LE value of 0.3 kcal/mol per heavy atom or greater is considered a good starting point for a fragment hit.[5]

| Hit Fragment | KD (µM) | Heavy Atoms (N) | Ligand Efficiency (LE) | Status |

| This compound | 350 | 11 | 0.41 kcal/mol | Promising Hit |

| Fragment B | 200 | 15 | 0.32 kcal/mol | Good Hit |

| Fragment C | 800 | 10 | 0.30 kcal/mol | Weak but Efficient |

| Fragment D | 150 | 18 | 0.25 kcal/mol | Low Efficiency |

| Table 2: Hypothetical hit validation data and Ligand Efficiency calculations. |

Part 4: From Fragment to Lead - Structure-Guided Optimization

With a validated hit like this compound, the next phase is to increase its affinity and selectivity to develop a lead compound. This process is almost always guided by structural information, obtained from techniques like X-ray crystallography or NMR, which reveals how the fragment binds to the target.[8][25] The three primary strategies for fragment elaboration are growing, linking, and merging.[7][9]

Fragment Elaboration Strategies

Caption: Common strategies for evolving a fragment hit into a lead compound.

Using this compound as our starting point, a structure-guided "growing" strategy could involve:

-

Exploring the Ethanol Vector: The hydroxyl group is an excellent synthetic handle.[26] Structural data might show that the pocket extends beyond this group. Chemists could then synthesize analogues where the ethanol is extended or replaced with other functional groups (e.g., amides, sulfonamides) to pick up additional interactions.

-

Modifying the Pyridine Ring: If the methoxy group is pointing towards a hydrophobic pocket, it could be expanded (e.g., to an ethoxy or isopropoxy group). Alternatively, if the core pyridine scaffold can be shifted, modifications at other positions could improve binding or physicochemical properties.

This iterative process of design, synthesis, and testing, constantly informed by structural biology and efficiency metrics, is the engine of FBDD that transforms weakly-binding fragments into potent, drug-like molecules.[8][27]

References

-

Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

- Renaud, J., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.

-

Frontiers in Chemistry. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (2024). Fragment Based Drug Design: A Review.

-

Ciulli, A., et al. (2020). NMR quality control of fragment libraries for screening. Protein Science. Retrieved from [Link]

-

Taylor, N., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. Retrieved from [Link]

-

Grokipedia. (n.d.). Ligand efficiency. Retrieved from [Link]

-

FBDD Consortium. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

-

PubMed. (2025). Fragment-based drug discovery: A graphical review. Retrieved from [Link]

-

PubMed. (n.d.). Saturation transfer difference NMR for fragment screening. Retrieved from [Link]

- Kumar, A., et al. (2022). Approaches to Fragment-Based Drug Design.

-

Journal of Medicinal Chemistry. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Retrieved from [Link]

-

ResearchGate. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now? Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design, quality and validation of the EU-OPENSCREEN fragment library poised to a high-throughput screening collection. Retrieved from [Link]

- Expert Opinion on Drug Discovery. (2012). Emerging role of surface plasmon resonance in fragment-based drug discovery.

-

Scribd. (n.d.). In Silico Strategies For Fragment To Lead Optimization in Drug Discovery. Retrieved from [Link]

-

Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

-

PubMed. (2020). NMR quality control of fragment libraries for screening. Retrieved from [Link]

-

ResearchGate. (n.d.). Ligand efficiency and fragment-based drug discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

-

CORE. (n.d.). Ligand efficiency as a guide in fragment hit selection and optimization. Retrieved from [Link]

-

Frontiers in Molecular Biosciences. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Retrieved from [Link]

-

NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. Retrieved from [Link]

-

Taylor & Francis Online. (2021). What makes a good fragment in fragment-based drug discovery? Retrieved from [Link]

-

iNext-Discovery. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. Retrieved from [Link]

-

Molport. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

-

PLOS One. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. Retrieved from [Link]

-

MDPI. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved from [Link]

-

Wiley Online Library. (2020). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Saturation Transfer Difference NMR for Fragment Screening. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 8. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. nanotempertech.com [nanotempertech.com]

- 13. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR quality control of fragment libraries for screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inext-discovery.eu [inext-discovery.eu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ovid.com [ovid.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]

- 20. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 22. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fragment-Based Drug Discovery | Rule of 3 & Molport Library [molport.com]

- 27. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Troubleshooting & Optimization

Improving yield of 1-(6-methoxypyridin-3-yl)ethanone reduction

Subject: Optimization of 1-(6-methoxypyridin-3-yl)ethanone Reduction Ticket ID: PYR-RED-6OMe Status: Open Support Tier: Senior Application Scientist

Overview

You are attempting to reduce 1-(6-methoxypyridin-3-yl)ethanone to its corresponding alcohol. While this appears to be a standard ketone reduction, the pyridine core—specifically the 6-methoxy substituent —introduces unique electronic and solubility challenges that often lead to "missing mass" during workup or stalled conversion.

This guide treats your synthesis as a technical workflow. Select the module below that matches your target outcome.

Visual Workflow: Method Selector

Use this logic tree to determine the correct protocol for your purity requirements.

Figure 1: Decision matrix for selecting the reduction methodology based on stereochemical requirements.

Module A: The Robust Standard (Racemic)

Target: High isolated yield of (±)-1-(6-methoxypyridin-3-yl)ethanol.

Reagent: Sodium Borohydride (

The Hidden Failure Mode: The "Boron Trap"

In standard carbocyclic chemistry, you quench

Optimized Protocol

-

Dissolution: Dissolve 1.0 eq of ketone in MeOH (0.2 M).

-

Note: The 6-methoxy group donates electron density, making the carbonyl less electrophilic. Reaction times will be longer than for simple acetophenone.

-

-

Addition: Cool to 0°C. Add 1.2 eq

portion-wise.-

Pro-Tip: If conversion is sluggish (<50% after 2h), add 1.1 eq

(Luche conditions). The Cerium activates the carbonyl oxygen, overcoming the deactivation from the methoxy group [1].

-

-

The "Swing" Workup (Crucial Step):

-

Acidify: Quench with 1N HCl until pH ~2. Stir for 30 minutes. This breaks the N-B bond.

-

Basify: Carefully adjust pH to 8–9 using saturated

or -

Extract: Use DCM:Isopropanol (3:1) . Pure DCM is often insufficient for polar pyridines.

-

Module B: The High-Value Target (Enantioselective)

Target: >95% ee of (R)- or (S)-1-(6-methoxypyridin-3-yl)ethanol. Reagent: Ru-Catalyzed Transfer Hydrogenation (Noyori type).[5]

Why this works

Direct hydrogenation (

Optimized Protocol

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 – 1 mol%).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Conditions:

Troubleshooting Center (FAQ)

Ticket #1: "I have 100% conversion on TLC, but I recovered 10% yield."

Diagnosis: Water Solubility / Boron Complexation. The product is likely an oil sitting at the bottom of your aqueous waste container. The Fix:

-

Take your aqueous layer.[7]

-

Saturate it with solid NaCl (Salting out).

-

Re-extract 3x with CHCl3:IPA (3:1) .

-

Check the pH.[3] It must be basic (pH > 8) to keep the pyridine nitrogen deprotonated.

Ticket #2: "The reaction is stalling at 60% conversion."

Diagnosis: Electronic Deactivation. The 6-methoxy group pushes electron density into the ring (Resonance), making the carbonyl carbon less positive (less attractive to hydride). The Fix:

-

Option A: Increase temperature to RT (Room Temp).

-

Option B (Recommended): Add

or

Ticket #3: "I see a new impurity spot just above the product."

Diagnosis: Demethylation.

If you used strong Lewis acids (like

-

Ensure temperature stays <40°C.

-

Avoid strong mineral acids during workup; stick to HCl for quenching and immediately neutralize.

Visual Workflow: The "Swing" Workup Logic

Follow this path to maximize mass recovery.

Figure 2: The pH adjustment sequence required to break boron complexes and recover pyridine derivatives.

Data Summary: Solvent & Reagent Compatibility

| Parameter | Recommendation | Reason |

| Solvent | Methanol (MeOH) | Optimal for NaBH4 solubility and proton transfer.[2] |

| Extraction Solvent | DCM:IPA (3:1) or CHCl3 | Pure EtOAc/Ether is too non-polar for pyridine alcohols. |

| Quench Acid | 1N HCl or Acetic Acid | Avoid conc. H2SO4 (exothermic/demethylation risk). |

| Drying Agent |

References

-

Luche Reduction Mechanism & Utility

-

Asymmetric Transfer Hydrogenation (Noyori)

-

Lewis Acid Activation in Borohydride Reduction

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. orgosolver.com [orgosolver.com]

- 3. ecochem.com.co [ecochem.com.co]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. Luche reduction - Wikipedia [en.wikipedia.org]

Technical Support Center: Stability of Methoxy-Pyridine Groups Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-pyridine moieties. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the methoxy-pyridine group under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.

Introduction: The Nuances of Methoxy-Pyridine Stability

The methoxy-pyridine scaffold is a common feature in many pharmaceutical compounds and advanced intermediates. While the methoxy group can be a stable ether linkage, its proximity to the pyridine ring introduces unique electronic properties that influence its lability in acidic environments. The electron-withdrawing nature of the pyridine ring, particularly when protonated, can render the methoxy group susceptible to cleavage. Understanding the factors that govern this stability is critical for successful synthesis, purification, and formulation development.

This guide is structured to provide practical, actionable information. We will first explore common troubleshooting scenarios you may encounter in your experiments, followed by a comprehensive FAQ section that delves into the underlying chemical principles.

Troubleshooting Guide